3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound characterized by a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step reactions
Step 1: Synthesis of the pyrroloquinoline core using cyclization reactions.
Step 2: Introduction of the dimethyl groups through alkylation reactions.
Step 3: Coupling with the benzamide moiety under specific conditions, often involving amide bond formation reactions such as the use of coupling reagents like EDCI or HATU.
Industrial Production Methods: In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Often leading to the formation of oxidized derivatives that can be useful intermediates in further chemical synthesis.
Reduction: Reduction reactions can yield more reduced forms of the compound, often altering its pharmacological properties.
Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Reaction conditions are carefully controlled to achieve the desired products without degrading the compound.
Major Products: Major products from these reactions vary depending on the specific reactants and conditions used. For instance, oxidation may yield ketone or aldehyde derivatives, while substitution reactions could introduce halogen or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology: The compound's potential biological activity makes it a candidate for drug discovery and development. It is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: In medicine, research focuses on its potential therapeutic applications, such as anti-inflammatory or anticancer properties. Preclinical studies aim to elucidate its efficacy and safety profiles.
Industry: Industrially, the compound's stability and reactivity make it useful in manufacturing processes, particularly in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects involves binding to specific molecular targets, such as proteins or nucleic acids. This binding can modulate biological pathways, influencing cellular functions and biochemical processes.
Comparison with Similar Compounds
Comparison with Other Compounds: When compared to similar compounds, 3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique structural features, which confer distinct chemical and biological properties.
List of Similar Compounds:3,5-dimethyl-4-oxo-1,4-dihydroquinoline
2,3-dimethylbenzamide
4-oxo-1,2,3,4-tetrahydroquinoline derivatives
This compound's unique combination of a pyrroloquinoline core with a benzamide group contributes to its diverse range of applications and interesting chemical behavior
Biological Activity
3,5-Dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings in the literature.
Chemical Structure and Properties
The compound features a pyrroloquinoline core structure with substituents that may influence its biological interactions. The molecular formula is C17H20N2O2, and it has a molecular weight of approximately 284.36 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds similar to this benzamide have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : They may inhibit pathways related to inflammation.
- Antitumor Effects : Some derivatives exhibit cytotoxicity against different cancer cell lines.
- Kinase Inhibition : Certain structural analogs have been identified as inhibitors of specific kinases involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Kinases : Similar compounds have been documented to inhibit kinase activity, which is crucial for tumor growth and proliferation.
- Inhibition of Inflammatory Mediators : It may modulate the expression of pro-inflammatory cytokines.
- Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals.
Antimicrobial Activity
A study investigating the antimicrobial properties of various benzamide derivatives found that compounds with a pyrroloquinoline structure exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were reported to be in the low micromolar range (approximately 10 µM), indicating potent anticancer properties .
Kinase Inhibition
Research on related compounds has shown effective inhibition of cyclin-dependent kinases (CDKs). For instance, a derivative demonstrated an IC50 value of 0.36 µM against CDK2 . This suggests that this compound may also act through similar pathways.
Data Table: Summary of Biological Activities
Biological Activity | Type of Study | Results |
---|---|---|
Antimicrobial | In vitro | Effective against S. aureus and B. subtilis |
Antitumor | Cell line | IC50 ~10 µM in HeLa and MCF7 cells |
Kinase Inhibition | Biochemical | IC50 = 0.36 µM against CDK2 |
Properties
IUPAC Name |
3,5-dimethyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-7-13(2)9-16(8-12)20(24)21-17-10-14-3-4-18(23)22-6-5-15(11-17)19(14)22/h7-11H,3-6H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYKULWRRMMYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.